Butyl salicylate
Description
Overview of Salicylate (B1505791) Esters in Chemical Science
Salicylate esters represent a broad class of organic compounds derived from salicylic (B10762653) acid, a naturally occurring compound found in plants such as willow bark atamankimya.comontosight.aichemcess.comnih.govwikipedia.org. These esters are formed through the esterification of salicylic acid with various alcohols. This chemical modification can significantly alter the physical and chemical properties of the parent salicylic acid, influencing factors like solubility, volatility, and biological activity ontosight.ai. Salicylate esters are fundamental in various sectors, including pharmaceuticals, cosmetics, and the flavor and fragrance industries, owing to their diverse functionalities, such as anti-inflammatory, antimicrobial, and aromatic properties ontosight.ainih.govwikipedia.orgontosight.ainih.gov. Butyl salicylate stands as a representative member of this ester family, contributing to its broad research interest.
Historical Context of this compound in Scientific Inquiry
The scientific inquiry into salicylates has deep historical roots, tracing back to ancient medicinal practices utilizing willow bark for pain and fever relief atamankimya.comchemcess.com. The active compound, salicylic acid, was isolated in the mid-19th century, paving the way for the development of aspirin (B1665792) in the late 19th century atamankimya.com. While the historical focus was primarily on salicylic acid and simpler esters like methyl salicylate (oil of wintergreen), the synthesis and characterization of longer-chain esters like this compound emerged as commercial and research interests grew. This compound became recognized as an important synthetic perfume industrial chemical, with its preparation and properties being documented in chemical literature from the mid-20th century onwards google.comutripoli.edu.ly. Early research often focused on its olfactory characteristics and its utility as a modifier in fragrance compositions.
Scope and Significance of this compound Research
The research scope for this compound is extensive, spanning organic synthesis, analytical chemistry, material science, and biological studies. Its significance lies in its multifaceted properties:
Fragrance and Flavor: this compound is widely used as a fragrance component, acting as a fixative and modifier in perfumes and cosmetic products due to its pleasant, lasting aroma wikipedia.orggoogle.comthegoodscentscompany.comsmolecule.comdataintelo.comatamankimya.com. It is also recognized as a flavoring agent nih.govthegoodscentscompany.comresearchgate.net.
Cosmetic and Dermatological Applications: It functions as a skin-conditioning agent and emollient, improving the texture and feel of cosmetic formulations atamankimya.comnih.govsmolecule.comdataintelo.comatamankimya.comatamanchemicals.comdatainterpretors.com. Its potential as a UV filter and photostabilizer in sunscreens is also a subject of interest atamankimya.comdataintelo.comatamankimya.comdatainterpretors.comatamankimya.com.
Biological Activity: Research indicates that this compound possesses antimicrobial and anti-inflammatory properties, similar to its parent compound, salicylic acid ontosight.aiontosight.aiscialert.net. Studies have also explored its potential anticancer effects, particularly in inhibiting the proliferation of cancer cell lines ontosight.aiatamanchemicals.comatamankimya.comscialert.net.
Material Science: Its utility extends to polymer chemistry, where it has been investigated as a plasticizer and modifier. Furthermore, zirconium complexes bearing salicylate ligands, including this compound derivatives, have shown effectiveness as catalysts in the ring-opening polymerization of ε-caprolactone mdpi.com.
Drug Delivery: Its ability to penetrate the skin has led to research into its role in topical drug delivery systems, aiming to enhance the efficacy of dermatological treatments smolecule.com.
Interdisciplinary Research Landscape of this compound
The study of this compound is inherently interdisciplinary, drawing expertise from various scientific fields. Organic chemists focus on developing efficient and environmentally friendly synthesis methods, such as those employing boric acid as a green catalyst or utilizing ionic liquids and microwave irradiation google.comresearchgate.netgoogle.com. Analytical chemists employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry for its identification and quantification in complex mixtures researchgate.netresearchgate.net.
Cosmetic scientists and dermatologists investigate its application in personal care products, evaluating its sensory properties and skin benefits atamankimya.comnih.govdataintelo.comatamankimya.comatamanchemicals.com. Pharmacologists and biochemists explore its biological activities, including its potential anti-inflammatory, antimicrobial, and anticancer effects, as well as its role in drug delivery systems ontosight.aiontosight.aismolecule.comscialert.net. Material scientists examine its use in polymer science and catalysis mdpi.com. Furthermore, its presence in food and its properties as a flavoring agent connect it to food science research nih.govthegoodscentscompany.comresearchgate.net. This broad engagement underscores the compound's versatility and the collaborative nature of modern scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUWSBGVPBWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062153 | |
| Record name | Butyl salicylate | |
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Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
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| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
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Boiling Point |
271.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
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Density |
1.070-1.080 | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
2052-14-4, 1322-01-6 | |
| Record name | Butyl salicylate | |
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| Record name | Benzoic acid, hydroxy-, butyl ester | |
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| Record name | Butyl salicylate | |
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| Record name | Butyl salicylate | |
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| Record name | Butyl salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, butyl ester | |
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| Record name | Butyl salicylate | |
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| Record name | Butyl salicylate | |
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| Record name | BUTYL SALICYLATE | |
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| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
6 °C | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Reactions of Butyl Salicylate
Conventional Esterification Processes for Butyl Salicylate (B1505791) Synthesis
The most established method for producing butyl salicylate is through the direct esterification of salicylic (B10762653) acid with n-butanol. This process involves the reaction of a carboxylic acid and an alcohol to form an ester and water, typically requiring a catalyst to proceed at a practical rate.
Traditionally, the synthesis of this compound relies on the Fischer-Speier esterification method. In this reaction, salicylic acid and n-butanol are heated in the presence of a strong mineral acid catalyst, most commonly sulfuric acid. researchgate.netscientific.net The catalyst works by protonating the carbonyl group of the salicylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (n-butanol). ma.edu This reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess alcohol is often used, or the water produced during the reaction is removed. ma.edu While effective, the use of strong acids like sulfuric acid presents significant drawbacks, including equipment corrosion, challenges in waste disposal, and the potential for side reactions that can result in a lower quality product and environmental pollution. researchgate.netscientific.net
To maximize the yield and efficiency of this compound synthesis, several reaction parameters are carefully controlled. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Research into optimizing the synthesis of salicylates has identified that adjusting these conditions can significantly impact the outcome. For instance, in related salicylate syntheses, increasing the reaction time and temperature generally leads to higher yields, up to an optimal point. researchgate.net The molar ratio of alcohol to acid is also critical; using an excess of the alcohol can shift the reaction equilibrium to favor the product. ma.edugoogle.com Similarly, the amount of catalyst must be sufficient to ensure a reasonable reaction rate without causing excessive side reactions. google.com
Below is a table summarizing optimized conditions found in the synthesis of various salicylates, illustrating the interplay of these factors.
| Parameter | Optimized Value/Range | Rationale |
| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | An excess of alcohol shifts the equilibrium towards ester formation. ma.edugoogle.com |
| Reaction Temperature | 80°C - 170°C | Higher temperatures increase reaction rate, but must be controlled to prevent side reactions. google.comgoogle.com |
| Reaction Time | 3 - 12 hours | Sufficient time is needed for the reaction to reach equilibrium or completion. researchgate.netgoogle.com |
| Catalyst Concentration | 1% - 10% (of salicylic acid weight) | Balances reaction speed with minimizing corrosion and side product formation. google.comgoogle.com |
Advanced Synthetic Approaches for this compound
In response to the limitations of conventional methods, researchers have developed advanced synthetic strategies. These modern approaches often employ novel catalytic systems to enhance reaction rates, improve selectivity, and offer more environmentally friendly processes.
Phase-transfer catalysis (PTC) is a powerful technique for reactions where reactants are in separate, immiscible phases (e.g., solid-liquid or liquid-liquid). acs.org In the context of salicylate synthesis, this typically involves reacting a salt of salicylic acid (such as sodium salicylate), which is soluble in an aqueous phase, with an alkyl halide (like benzyl (B1604629) chloride for benzyl salicylate synthesis) in an organic phase. google.comchemicalbook.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the reaction. biomedres.us The catalyst transports the salicylate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. biomedres.us This method allows the reaction to proceed under mild conditions with high conversion rates and selectivity. acs.orgbiomedres.us While much of the specific research has focused on benzyl salicylate, the principles are applicable to the synthesis of other esters like this compound. acs.orggoogle.comchemicalbook.com
Ionic liquids (ILs) have emerged as green alternatives to traditional catalysts and solvents in chemical synthesis. scispace.comnih.gov These are salts with low melting points that possess unique properties like negligible vapor pressure, high thermal stability, and designable structures. nih.govresearchgate.net For salicylate synthesis, Brønsted acidic ionic liquids have been shown to be effective dual-catalyst and solvent systems. researchgate.netscispace.com In the synthesis of n-butyl salicylate, imidazolium-based ionic liquids have been successfully used, achieving high yields. researchgate.net The reaction proceeds by mixing salicylic acid, n-butanol, and the ionic liquid and heating the mixture. scispace.com A key advantage is that the product, this compound, is often immiscible with the ionic liquid, leading to a biphasic system where the product can be easily separated by decantation, and the ionic liquid can be recovered and reused with minimal loss of activity. researchgate.netscispace.com Microwave-assisted synthesis using ionic liquids has also been shown to dramatically reduce reaction times from hours to minutes. google.com
Boric acid has been identified as an inexpensive, mild, efficient, and environmentally benign catalyst for the synthesis of n-butyl salicylate from salicylic acid and n-butanol. researchgate.netscientific.netcolab.ws It is considered a green catalyst because it is less corrosive and polluting than traditional mineral acids like sulfuric acid. researchgate.netscientific.net The process involves heating salicylic acid and n-butanol with a catalytic amount of boric acid, often without the need for a toxic organic water-carrying agent. researchgate.netscientific.net Optimization studies have shown that high yields of over 90% can be achieved. google.com Optimal conditions reported include a reaction temperature of 120°C to 170°C, a reflux time of 5 to 10 hours, a butanol to salicylic acid molar ratio of 1.2:1 to 3:1, and a boric acid amount of 1% to 10% relative to the weight of salicylic acid. google.com The use of boric acid results in a high-purity product and simplifies the workup process, making it an attractive alternative for industrial production. researchgate.netgoogle.com
Zirconium Complex Catalysis in this compound Related Polymerization
Zirconium complexes featuring salicylate-derived ligands have been identified as effective catalysts, particularly in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (Ɛ-CL). mdpi.compreprints.org While research has not focused on the direct polymerization of this compound itself, studies on related salicylate-bearing zirconium complexes provide significant insight into the catalytic potential of this class of compounds.
In one such study, zirconium (IV) propoxide/butoxide was reacted with various substituted salicylic acids (including 3-methylsalicylic acid, 4-methylsalicylic acid, and 3,5-di-tert-butylsalicylic acid) to form a series of zirconium-salicylate complexes. mdpi.compreprints.org These complexes were then employed as single-site catalysts for the ROP of Ɛ-CL. The polymerization is initiated by the alkoxide groups (n-propoxide or n-butoxide) on the zirconium complex. mdpi.com
The general mechanism proceeds through a coordination-insertion pathway. Initially, the carbonyl oxygen of the ε-caprolactone monomer coordinates to the electrophilic zirconium center. This is followed by a nucleophilic attack of the alkoxide group from the catalyst onto the carbonyl carbon of the monomer, leading to the opening of the lactone ring and the propagation of the polymer chain. mdpi.compreprints.org
The research demonstrated that these zirconium-salicylate catalysts are highly effective, producing polycaprolactone (B3415563) (PCL) with narrow molecular weight distributions (Mw/Mn = 1.0–1.3), which is characteristic of a controlled polymerization process. mdpi.com The nature and position of the substituents on the salicylate ligand, as well as the type of alkoxy group on the zirconium, were found to influence the catalytic activity and the molecular weight of the resulting polymer. mdpi.com For instance, complexes with electron-donating groups on the salicylate ligand were shown to be effective catalysts for producing PCL. mdpi.compreprints.org
Table 1: Performance of Select Zirconium-Salicylate Catalysts in ε-Caprolactone Polymerization
| Catalyst | Ligand | Alkoxy Group | Temperature (°C) | Time (h) | Resulting PCL Molecular Weight (Da) |
|---|---|---|---|---|---|
| C2 | Salicylate | n-Propoxide | 110 | 24 | 9150 |
| C6 | Salicylate | n-Butoxide | 110 | 24 | 5110 |
This table is generated based on data reported for different zirconium-salicylate complexes to illustrate the effect of the alkoxy group on polymerization. mdpi.com
Reaction Mechanisms of this compound
As an ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield its constituent parent molecules: salicylic acid and n-butanol. This transformation can be catalyzed by either an acid or a base.
Under basic conditions (saponification), a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, expelling the butoxide (BuO⁻) as a leaving group. The butoxide, being a strong base, deprotonates the newly formed salicylic acid, resulting in a salicylate salt and butanol. A final acidification step is required to protonate the salicylate salt and obtain the free salicylic acid. uomustansiriyah.edu.iq
While the direct reduction of the this compound ester group to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), a more notable reduction reaction involves the parent compound, salicylic acid. A two-step procedure has been developed for the reduction of salicylic acids to 2-methylphenols. organic-chemistry.org
This process first involves the formation of a bis-ethoxycarbonyl derivative of the salicylic acid. organic-chemistry.org Subsequently, this derivative is reduced using sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org The reaction mechanism is thought to proceed through the formation of a benzyl alcohol intermediate, which is then followed by a carbonate migration and a final hydride addition to produce the 2-methylphenol product. organic-chemistry.org Optimal yields of up to 92% have been achieved in a tetrahydrofuran (B95107) (THF)–water solvent system with eight equivalents of NaBH₄. organic-chemistry.org This method is particularly valuable for synthesizing isotopically labeled compounds, such as deuterated phenols, for use in metabolic studies. organic-chemistry.org
The ester group of this compound is a primary site for chemical reactivity, primarily through nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the butoxy group (-O-C₄H₉). Hydrolysis (with water as the nucleophile) and transesterification (with an alcohol as the nucleophile) are the most common examples of this reaction type.
The general mechanism begins with the nucleophilic attack on the electron-deficient carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the butoxide ion (or butanol under acidic conditions) is the leaving group. The feasibility and rate of the reaction depend on the strength of the incoming nucleophile and the stability of the leaving group.
Transesterification is a key process for converting one ester into another and is widely used to produce various salicylate esters for applications such as fragrances. google.com This process involves reacting this compound (or more commonly, a lower alkyl salicylate like methyl salicylate) with a different alcohol in the presence of a catalyst. google.com
The reaction can be catalyzed by acids or bases. A study on the synthesis of isoamyl salicylate from methyl salicylate found that basic catalysts such as lithium hydroxide (LiOH), sodium methoxide (B1231860) (MeONa), and calcium hydroxide (Ca(OH)₂) were most effective, achieving conversions higher than 60%. scilit.com In contrast, acid and neutral catalysts showed minimal activity. scilit.com Tin-based catalysts have also been successfully employed for the transesterification of lower alkyl salicylates with alcohols having three to ten carbon atoms, resulting in high yields and reusable catalysts. google.com
Furthermore, transesterification has been explored as a method to modify commercial polyesters. By incorporating salicylate units into the backbones of polymers like polylactide (PLA) and a derivative of poly(ethylene terephthalate) through transesterification, researchers have successfully enhanced the hydrolytic degradability of these materials without compromising their key mechanical and thermal properties. nih.gov This approach offers a scalable method for developing more sustainable plastics. nih.gov
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental analysis and thermogravimetric analysis (TGA) are crucial techniques for confirming the purity and understanding the thermal stability of this compound. Elemental analysis provides empirical confirmation of the compound's atomic composition, while TGA elucidates its behavior under controlled heating, revealing decomposition patterns and thermal limits.
Elemental Analysis
Elemental analysis typically involves combustion techniques to quantify the mass percentages of carbon, hydrogen, and nitrogen (though nitrogen is absent in this compound) in a sample. For this compound (C₁₁H₁₄O₃), experimental results are expected to closely match the theoretical percentages calculated from its molecular formula. These analyses are vital for verifying the identity and purity of synthesized or purified this compound, ensuring that no significant impurities with different elemental ratios are present.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.02 |
| Hydrogen (H) | 7.27 |
| Oxygen (O) | 24.71 |
Note: Experimental values from specific studies may vary slightly due to analytical precision and sample purity.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is employed to determine its thermal decomposition profile, identify the temperatures at which degradation occurs, and assess the amount of residue left after heating. This information is critical for understanding its stability during processing, storage, and potential applications where thermal stress is a factor.
Research on similar salicylate esters suggests that this compound would likely exhibit a single-step or multi-step decomposition process as the ester linkage and aromatic ring systems break down. The decomposition typically begins with the cleavage of the ester bond, followed by the fragmentation of the butyl chain and the salicylate moiety.
While specific published TGA data for this compound may vary depending on the experimental conditions (e.g., heating rate, atmosphere), typical findings for organic esters of this type often show decomposition initiating in the range of 200-300°C. The process would involve significant mass loss corresponding to the volatilization of decomposition products.
Typical TGA Data Representation for this compound (Illustrative)
| Temperature Range (°C) | Mass Loss (%) | Description of Degradation |
| < 150 | ~0-1 | Initial drying or minor volatile loss |
| 150 - 300 | 80-95 | Primary decomposition of butyl chain and ester linkage |
| > 300 | Remaining | Further fragmentation, potential charring, or complete volatilization |
Note: The exact temperature ranges and mass loss percentages are illustrative and depend on specific experimental conditions. Comprehensive research would provide precise data points and derivative thermogravimetric (DTG) curves to identify decomposition rates.
Compound Name List:
this compound
Synthesis and Chemical Reactions
Synthesis Methodologies
The most common method for synthesizing butyl salicylate is the direct esterification of salicylic (B10762653) acid with n-butanol, typically catalyzed by an acid google.comutripoli.edu.lyresearchgate.netchemicalbook.com. Traditional methods often employ strong mineral acids like sulfuric acid, which, while effective, present challenges related to equipment corrosion, waste generation, and potential degradation of reactants google.comresearchgate.net.
More recent research has explored greener and more efficient catalytic systems. Boric acid has emerged as a mild, economical, and environmentally benign catalyst for this esterification, offering high yields and product purity google.comresearchgate.net. Other advanced synthetic approaches include the use of ionic liquids combined with microwave irradiation, which can significantly reduce reaction times and improve yields while offering easier product separation and purification google.com.
Chemical Reactivity and Transformations
As an ester, this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield salicylic acid and n-butanol researchgate.net. The ester group and the phenolic hydroxyl group on the benzene (B151609) ring are the primary sites of chemical reactivity. Research has also explored the modification of the salicylate structure through alkylation to create derivatives with altered properties, such as enhanced biological activity scialert.net. Furthermore, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions, which have found applications in catalysis, for example, in the polymerization of ε-caprolactone mdpi.com.
Biological and Pharmacological Research on Butyl Salicylate
Anti-inflammatory Properties and Mechanisms
The anti-inflammatory effects of salicylates are well-documented, with research pointing to several key mechanisms, including the modulation of enzyme activity and the downstream effects of its primary metabolite, salicylic (B10762653) acid.
Modulation of Enzyme and Receptor Activity
Studies on salicylate (B1505791) derivatives demonstrate a clear ability to modulate the activity of key enzymes and transcription factors involved in the inflammatory cascade. A notable example is 4-tert-butylphenyl salicylate (4-TBPS), a derivative of salicylic acid. Research has shown that 4-TBPS exerts its anti-inflammatory effects by significantly reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.govresearchgate.net This is achieved through the downregulation of the nuclear factor-κB (NF-κB) pathway. nih.gov 4-TBPS potently inhibits the translocation of NF-κB into the nucleus, which in turn suppresses the gene expression and production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net
Beyond the NF-κB pathway, salicylates have been found to interfere with other intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov This interference can lead to inhibitory effects on various nuclear transcription factors, which are crucial for the expression of inflammatory genes. nih.gov For instance, bornyl acetate (B1210297), a component of the related bornyl salicylate, has been shown to inhibit the MAPK signaling pathway by affecting the phosphorylation of ERK, JNK, and p38. researchgate.net
Hydrolysis to Salicylic Acid and its Anti-inflammatory Role
Comparison with Other Salicylate Derivatives in Anti-inflammatory Studies
Different salicylate derivatives, while sharing a common core, exhibit varied and specific anti-inflammatory profiles. Comparative analysis of their mechanisms provides insight into their potential therapeutic applications.
Acetylsalicylic Acid (Aspirin) and Sodium Salicylate are considered to have comparable anti-inflammatory potencies and are both converted to salicylic acid in the body. asp-inc.com Their primary action involves the inhibition of prostaglandin (B15479496) synthesis. webofjournals.com However, aspirin (B1665792) is an irreversible inhibitor of COX enzymes, whereas other salicylates act as reversible inhibitors. webofjournals.com
4-tert-Butylphenyl Salicylate (4-TBPS) has been specifically shown to target the NF-κB signaling pathway, potently inhibiting the expression of iNOS, COX-2, and a range of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net
Bornyl Salicylate (BS) demonstrates significant anti-inflammatory effects by reducing paw edema and decreasing the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). nih.govtandfonline.com It also reduces the release of cytokines TNF-α, IL-1β, and IL-6. nih.govtandfonline.com Its mechanism is linked to the inhibition of the bradykinin (B550075) pathway and the reduction of neutrophil migration. tandfonline.com
Methyl Salicylate acts topically as a counterirritant and is metabolized in the skin to salicylic acid, where it inhibits COX-1 and COX-2 enzymes to reduce inflammation and pain. patsnap.com
Interactive Table: Comparison of Anti-inflammatory Mechanisms of Salicylate Derivatives
| Derivative | Primary Mechanism(s) | Key Enzymes/Pathways Targeted | Cytokine Inhibition | Reference |
| Acetylsalicylic Acid (Aspirin) | Irreversible inhibition of COX enzymes, leading to reduced prostaglandin synthesis. | COX-1, COX-2 | - | webofjournals.comnih.gov |
| Sodium Salicylate | Reversible inhibition of prostaglandin synthesis; converted to salicylic acid. | COX pathway | - | nih.govasp-inc.com |
| 4-tert-Butylphenyl Salicylate | Downregulation of the NF-κB pathway. | iNOS, COX-2, NF-κB | TNF-α, IL-1β, IL-6 | nih.govresearchgate.net |
| Bornyl Salicylate | Reduction of inflammatory mediators and neutrophil migration. | Bradykinin pathway | TNF-α, IL-1β, IL-6 | nih.govtandfonline.com |
| Methyl Salicylate | Topical hydrolysis to salicylic acid; inhibition of COX enzymes. | COX-1, COX-2 | - | patsnap.com |
Antimicrobial Activity and Mechanisms
Beyond their anti-inflammatory use, salicylates are being investigated for their antimicrobial properties. Research suggests these compounds can inhibit bacterial growth through mechanisms that disrupt fundamental cellular processes.
Inhibition of Bacterial Growth through Proton Motive Force Disruption
The bacterial proton motive force (PMF) is an essential energy-coupling mechanism across the cell membrane, crucial for ATP synthesis, molecular transport, and motility. nih.govberkeley.eduresearchgate.net Disruption of the PMF is a recognized antimicrobial strategy. nih.gov It comprises two components: the electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH). berkeley.eduresearchgate.net
While direct studies on butyl salicylate are limited, research on related salicylate-containing compounds provides evidence for this mechanism. The antimicrobial molecule promysalin , for example, is known to act on bacteria through a mechanism involving cell membrane damage and leakage of intracellular components. nih.gov This disruption of membrane integrity is directly linked to the dissipation of the proton motive force. Such findings suggest that targeting the bacterial PMF is a plausible antimicrobial mechanism for the broader class of salicylate compounds. berkeley.edunih.gov
Repression of ATP Synthase Genes
The F1Fo-ATP synthase is a highly conserved enzyme that generates ATP using the energy from the proton motive force. researchgate.netelifesciences.org It is a validated target for antibiotics, as its inhibition deprives bacterial cells of the energy required for survival. researchgate.netnih.gov
Induction of Reactive Oxygen Species (ROS) Formation
Research into salicylates, the class of compounds to which this compound belongs, has identified their capacity to induce the formation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, in biological systems, can act as signaling molecules or, at higher concentrations, cause cellular damage. Studies have shown that salicylate can trigger ROS generation in various organisms. For instance, in the bacterium Escherichia coli, salicylate-induced ROS can lead to a decrease in the membrane potential and a reduction in metabolic activity. researchgate.net This effect is linked to an increase in bacterial persistence, a state of metabolic dormancy that allows for high tolerance to antibiotics. researchgate.net
Similarly, growth in the presence of salicylate has been shown to increase the generation of ROS in Staphylococcus aureus, which paradoxically was found to protect the bacteria from UVC-induced cell death. researchgate.net In plant mitochondria, salicylic acid (SA) accumulation leads to an increase in mitochondrial ROS and nitric oxide (NO) production, with mitochondrial complex III being the primary site for superoxide (B77818) generation. nih.gov This production of ROS is a key part of the plant's response to stress. nih.gov These findings suggest that the salicylate moiety is capable of interacting with cellular components, such as the mitochondrial electron transport chain, to promote ROS production, a mechanism that may contribute to its broader biological effects. nih.gov
Anti-proliferative and Potential Anticancer Effects
The potential of salicylic acid and its derivatives as anti-proliferative agents has been a subject of significant investigation. nih.gov These compounds are known to modulate cell proliferation and are considered for their potential in chemotherapy. nih.gov
Alkyl derivatives of salicylic acid, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study analyzed the in vitro cytotoxicity of several alkylated salicylic acid derivatives against the T47D breast cancer cell line. rjptonline.org The results indicated that adding an alkyl group to salicylic acid generally enhances its cytotoxic activity, likely due to increased affinity for cellular targets. rjptonline.org
Among the tested compounds (methyl, ethyl, butyl, isoamyl, and octyl salicylate), this compound demonstrated the most significant cytotoxic effect. rjptonline.org It exhibited the highest percentage of inhibition at both low and high concentrations, starting from as low as 1.5625 µg/mL. rjptonline.org This suggests a superior anti-proliferative activity against T47D breast cancer cells compared to the other derivatives in the study. rjptonline.org Other research on related compounds, such as salicylate itself, has shown it can suppress the viability and proliferation of metastatic breast cancer cells (MDA-MB-231) by inducing cell growth arrest rather than apoptosis. nih.gov Similarly, other salicylate derivatives have been tested against human colon (HT-29, SW480), pancreatic (BxPC-3, MIA PaCa-2), and fibrosarcoma (HT-1080) cell lines, showing a broad potential for this class of compounds. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of Alkylated Salicylic Acid Derivatives on T47D Breast Cancer Cells
Skin Penetration and Dermatological Considerations
Safety Profile and Toxicity Assessments
The safety profile of this compound and its close structural analog, butyloctyl salicylate, has been evaluated through various toxicological studies. These assessments focus on acute toxicity, irritation potential, sensitization, and genotoxicity.
Acute Toxicity
Investigations into the acute toxicity of salicylates indicate a low potential for toxicity via oral and dermal routes. Studies on rats have established high Lethal Dose (LD50) values, signifying low acute toxicity. Specifically for butyloctyl salicylate, the oral LD50 in rats was determined to be greater than 5000 mg/kg, with no deaths occurring at this dose. tga.gov.aucir-safety.orgindustrialchemicals.gov.au The acute dermal LD50 in rats was found to be greater than 2000 mg/kg. tga.gov.aunih.govresearchgate.net An older study reported an oral LD50 for this compound in rats as 1700 mg/kg. drugfuture.com
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool for understanding the electronic structure, geometries, and interactions of molecules. Studies involving salicylate-containing systems, relevant to this compound, have extensively utilized DFT.
Research employing DFT has focused on determining the equilibrium geometries of ions within ionic liquid systems, such as 1-butyl-3-methylimidazolium salicylate ([BMIM][Sal]) researchgate.netnih.gov. Various DFT functionals, including B3LYP-D3, M06-2X, and M06-2X-D3, have been used to optimize the geometries of the constituent ions, like the salicylate anion ([Sal]-), revealing good agreement between different computational approaches researchgate.netnih.gov. Ion-pair binding energies have been calculated for these systems, confirming the presence of significant electrostatic interactions between the cation and anion researchgate.netnih.gov. For instance, studies on [BMIM][Sal] indicate strong electrostatic forces holding the ions together, with binding energies quantified through DFT calculations researchgate.netnih.gov. While specific equilibrium geometry data for isolated this compound are not detailed in the provided search results, these studies establish the methodologies for characterizing such interactions in salicylate-containing molecular frameworks researchgate.netnih.govohio-state.edu.
DFT calculations are also instrumental in assessing molecular aromaticity and charge delocalization. Investigations into ionic liquids containing the salicylate anion have utilized the nucleus-independent chemical shift (NICS) parameter to probe the aromatic character of the ions researchgate.netnih.gov. These studies suggest that the interaction between ions can influence charge distribution and delocalization within the salicylate anion researchgate.netnih.gov. Beyond ionic liquids, DFT-based aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), NICS, and the delocalization index (DI), are widely used to quantify π-electron delocalization and its correlation with chemical and biological properties in various organic molecules mdpi.comacs.orgnih.govnih.gov.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, including molecular docking and dynamics, offer valuable predictive capabilities for understanding molecular interactions and biological activities.
Computational methods, particularly DFT, are vital for verifying proposed catalytic mechanisms in chemical synthesis. Studies on organocatalytic polymerization, for instance, have employed DFT to validate the roles of catalysts and elucidate reaction pathways, including initiation and propagation steps acs.org. Similarly, research into biocatalytic (de)carboxylation reactions has involved kinetic and thermodynamic analyses to propose and confirm catalytic mechanisms tuhh.de. Investigations into enzyme mechanisms, such as those involving monooxygenases, utilize computational docking and detailed mechanistic studies to understand substrate transformations nih.gov. While specific computational verification of catalytic mechanisms for this compound synthesis is not explicitly detailed in the provided search results, these methodologies are well-established and applicable to related esterification and polymerization processes acs.orgtuhh.demdpi.com.
Molecular docking and dynamics simulations are extensively used to predict and elucidate the biological activities of chemical compounds by modeling their interactions with biological targets. Studies involving salicylate derivatives have explored their potential as anti-inflammatory agents and enzyme inhibitors. For example, computational simulations of this compound interacting with cyclooxygenase-2 (COX-2) predicted a Gibbs free energy of -10.9035 Kcal/mol and identified key hydrophobic interactions with amino acid residues such as Tyr365 and Val523 scialert.net. In another study, a hybrid chalcone-salicylate compound was computationally assessed for its cytotoxic potency against breast cancer via binding to estrogen receptor alpha (ERα), achieving a binding free energy of -8.15 kcal/mol, suggesting its potential as an anticancer agent candidate mdpi.com. Molecular docking analyses of other salicylate derivatives have also indicated significant binding affinities to targets like COX-2, often comparable to or exceeding those of established anti-inflammatory drugs unair.ac.idunair.ac.idresearchgate.net. These simulations provide crucial insights into potential mechanisms of action and guide the development of novel therapeutic agents scialert.netmdpi.comunair.ac.idunair.ac.idresearchgate.net.
Selected Computational Findings
| Compound/Target | Computational Method | Binding Energy (kcal/mol) | Key Interactions/Observations | Reference |
| This compound / COX-2 | Molecular Docking | -10.9035 | Hydrophobic interactions with Tyr365, Val523 | scialert.net |
| Chalcone-salicylate hybrid / ERα | Molecular Docking | -8.15 | Predicted cytotoxic potency against breast cancer | mdpi.com |
| Tamoxifen / ERα (Reference) | Molecular Docking | -7.00 | Reference compound for ERα binding | mdpi.com |
| Acyl-salicylic acid derivatives / COX-2 | Molecular Docking | Higher than meclofenamic acid | Higher binding affinity than meclofenamic acid | unair.ac.idunair.ac.id |
Conclusion
Butyl salicylate (B1505791) is a compound of considerable interest in academic research, bridging the fields of organic chemistry, material science, biology, and consumer product development. Its well-defined physical and chemical properties, coupled with its diverse biological activities and applications, ensure its continued relevance. From its historical ties to medicinal salicylates to its modern applications in fragrances, cosmetics, and advanced materials, butyl salicylate remains a subject of ongoing scientific exploration, promising further insights and innovations.
Compound List:
this compound
Butyl 2-hydroxybenzoate
n-Butanol
Methyl salicylate
Ethyl salicylate
Isoamyl salicylate
Amyl salicylate
Ethylhexyl Salicylate (Octyl Salicylate)
Butyloctyl Salicylate
C12-15 Alkyl Salicylate
Capryloyl Salicylic Acid
Hexyldodecyl Salicylate
Isocetyl Salicylate
Isodecyl Salicylate
Tridecyl Salicylate
Aspirin (B1665792) (Acetylsalicylic acid)
Salicylamide
Sodium Salicylate
Potassium Salicylate
Magnesium Salicylate
MEA-Salicylate
TEA-Salicylate
Zirconium complexes
ε-caprolactone
Salicylaldehyde
Salicylaldoxime
4-acetamidobenzenesulfonyl chloride
2,4-dihydroxy benzoic acid
Methyl-2,4-dihydroxy benzoate (B1203000)
Ethyl-2,4-dihydroxy benzoate
4-Aminobenzene-1-sulfonyl azide (B81097)
Sodium nitrite (B80452)
Zinc chloride
Ammonia
Zirconium tetrachloride
ZSM-5
Montmorillonite K10
Tungstan phosphoric acid
Iso propyl acetate (B1210297)
Ethyl formate (B1220265)
Iso propyl formate
Iso propyl benzoate
Ethyl benzoate
Iso butyl benzoate
Iso propyl salicylate
Iso this compound
n-Propyl salicylate
n-Pentyl salicylate
[bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate)
Materials Science and Polymer Chemistry Applications of Butyl Salicylate
Role as a Plasticizer and Modifier in Polymer Formulations
Butyl salicylate (B1505791) has been investigated for its utility as a plasticizer and modifier in polymer chemistry. Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers by lowering the glass transition temperature (Tg). Salicylate esters, in general, are known to function as plasticizers in various pharmaceutical polymer systems. While specific data on butyl salicylate is limited, related compounds like methyl salicylate and ethyl salicylate have been used to plasticize oligoester carriers, influencing drug release kinetics.
The primary role of a plasticizer is to enhance the processability and flexibility of a polymer by increasing the intermolecular separation of the polymer chains. In cosmetic and dermatological applications, butyloctyl salicylate, a closely related ester, functions as a skin-conditioning agent, emollient, and solvent, improving the texture and feel of formulations. atamankimya.comatamanchemicals.compaulaschoice.fr This function is analogous to that of a plasticizer in polymer films, where it improves flexibility and handling characteristics. The incorporation of salicylate moieties can also modify other material properties, such as enhancing hydrolytic degradability. umn.edu
Catalysis in Polymerization Processes
The salicylate structure is instrumental in catalytic processes for polymerization. While this compound itself is used in synthesis reactions catalyzed by agents like boric acid, the broader salicylic (B10762653) acid structure plays a more direct role in organocatalysis. scientific.netresearchgate.net
Salicylic acid has been effectively used as an organocatalyst for the controlled/living ring-opening polymerization (ROP) of ε-caprolactone (CL). researchgate.net This process, typically using an alcohol as an initiator, proceeds through an activated monomer mechanism to produce poly(ε-caprolactone) (PCL) with a narrow molecular weight distribution. researchgate.net Kinetic studies have confirmed the controlled nature of this polymerization. researchgate.net Furthermore, research has indicated that zirconium complexes bearing salicylate ligands, including derivatives of this compound, are effective catalysts for the ring-opening polymerization of ε-caprolactone.
The incorporation of salicylate units into polymer backbones is a key strategy for developing sustainable and biodegradable materials. Researchers have developed methods to incorporate salicylic acid moieties into commercial polymers like polylactide (PLA), polycaprolactone (B3415563) (PCL), and a derivative of poly(ethylene terephthalate) (PETg) via transesterification. umn.edu This modification significantly enhances the hydrolytic degradability of the polymers, including in soil and seawater, without negatively impacting other important material properties. umn.edu This approach is seen as a simple, cost-effective, and industrially relevant method for creating new sustainable plastics from renewable starting materials. umn.edu
Poly(salicylate) Synthesis and Properties
Polymers composed entirely of salicylate units, known as poly(salicylates), are gaining interest as biodegradable materials. nih.gov These polymers can be synthesized through several methods, including melt condensation and, more recently, controlled ring-opening polymerization. nih.govrsc.org
A rapid and controlled synthesis of poly(salicylate) homopolymers has been achieved through the ring-opening polymerization (ROP) of salicylic acid o-carboxyanhydride (SAOCA), a six-membered cyclic monomer. rsc.org This process can be initiated by organocatalysts, such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), in the presence of an alcohol initiator like benzyl (B1604629) alcohol. rsc.org This method allows for the synthesis of well-defined poly(salicylates) with varying chain lengths and narrow molecular weight distributions (Đ < 1.28) under mild, ambient temperature conditions and without metal residues. rsc.org The reaction is remarkably fast, with full monomer conversion occurring in under a minute for certain reactant ratios. rsc.org
Table 1: Conditions for Controlled Ring-Opening Polymerization of SAOCA
| Monomer/Catalyst/Initiator Ratio | Reaction Time | Molecular Weight (Mn, kDa) | Polydispersity Index (Đ) |
|---|---|---|---|
| 50/1/1 | 40 seconds | 3.8 - 13.9 | < 1.28 |
Data sourced from research on poly(salicylate) homopolymers. rsc.org
Poly(salicylates) and related poly(anhydride-esters) exhibit notable thermal properties, which are crucial for their application as plastic materials. The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is a key parameter.
Poly(salicylates) synthesized via the ROP of SAOCA show striking thermal properties, with a high glass transition temperature (Tg) consistently above 100 °C. rsc.org
For salicylate-based poly(anhydride-esters), increasing the polymer's molecular weight has been shown to cause a slight elevation in the Tg. For instance, increasing the average molecular weight from under 10,000 to 30,000 raised the Tg from 23.5 °C to 27.0 °C. nih.gov
The thermal decomposition temperature (Td), which indicates thermal stability, for a poly[1,6-bis(o-carboxyphenoxy)hexanoate] was found to be 285 °C. nih.gov
Table 2: Thermal Properties of Salicylate-Based Polymers
| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |
|---|---|---|---|---|
| Poly(salicylate) Homopolymer | ROP of SAOCA | 3,800 - 13,900 | > 100 °C | Not specified |
| Poly(anhydride-ester) | Melt Condensation | < 10,000 | 23.5 °C | Not specified |
| Poly(anhydride-ester) | Melt Condensation (Optimized) | ~30,000 | 27.0 °C | Not specified |
| Poly[1,6-bis(o-carboxyphenoxy)hexanoate] | Melt Condensation | 16,600 | 44 °C | 285 °C |
Data compiled from various studies on salicylate-based polymers. nih.govrsc.orgnih.gov
The combination of controlled synthesis, enhanced degradability, and robust thermal properties makes salicylate-based polymers, including those related to this compound, a promising area of research for developing the next generation of sustainable plastics. digitellinc.com
Environmental Fate and Degradation of Butyl Salicylate
Hydrolytic Degradation Pathways
The primary pathway for the chemical breakdown of butyl salicylate (B1505791) in the environment is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, which can be catalyzed by either acids or bases. The process is essentially the reverse of its synthesis, yielding salicylic (B10762653) acid and n-butanol as the primary degradation products. The rate of this hydrolytic degradation is influenced by several factors, including temperature and the pH of the surrounding medium.
A study on the base-catalyzed hydrolysis of butyl salicylate in a water-dimethylformamide (DMF) binary solvent mixture demonstrated that the reaction follows second-order kinetics. The rate of the reaction was observed to decrease as the proportion of the organic solvent (DMF) increased. This suggests that the presence of water is a key factor in facilitating the hydrolysis of the ester. The study also determined the thermodynamic parameters of the reaction, such as activation energy, which were found to be dependent on the solvent composition.
Table 1: Factors Influencing the Hydrolytic Degradation of this compound
| Factor | Influence on Degradation Rate |
| pH | Accelerated under acidic or basic conditions |
| Temperature | Increased temperature generally increases the reaction rate |
| Solvent Composition | Higher water content facilitates hydrolysis |
Photolytic and Biotic Degradation Studies
Photolytic Degradation
While this compound is known for its ability to absorb ultraviolet (UV) radiation, which is why it's used in some sunscreen formulations, this interaction with light can also lead to its degradation. Studies on salicylate esters have shown that they can undergo photochemical reactions. For instance, research on the photochemical acylation of functionalized salicylate esters indicates that these compounds are photoactive. nih.gov Although specific studies detailing the complete photolytic degradation pathway of this compound in the environment are limited, its UV-absorbing properties suggest that it has the potential to be transformed by sunlight into other chemical species. The efficiency and products of this photodegradation would likely depend on environmental factors such as the intensity of solar radiation and the presence of other photosensitizing substances in the water or soil.
Biotic Degradation
The biodegradation of this compound by microorganisms is a key process in its removal from the environment. There is some conflicting information regarding its biodegradability. The European Union Ecolabel program has reported that butyloctyl salicylate is readily biodegradable. ewg.org Conversely, other sources have indicated that there is no data available on its persistence and degradability.
Despite this, the scientific literature suggests that salicylate esters can be metabolized by various bacteria. It is plausible that microorganisms can cleave the ester bond of this compound, utilizing the resulting salicylic acid and butanol as carbon sources. Salicylic acid itself is a well-studied intermediate in the microbial degradation of various aromatic compounds. canada.ca
Environmental Impact and Persistence
The environmental impact and persistence of this compound are subjects of ongoing assessment and some debate. While some sources suggest it may not be biodegradable and could accumulate in water systems, potentially harming marine life and contributing to issues like coral bleaching, other data presents a different picture. meadowandbark.com
The European Union Ecolabel program data indicates that butyloctyl salicylate has moderate acute toxicity to aquatic life. ewg.org Furthermore, predictive models like ECOSAR have been used to estimate its ecotoxicity. These predictions suggest that this compound could be harmful to aquatic organisms.
Table 2: Predicted Ecotoxicity of Butyloctyl Salicylate using ECOSAR v1.11
| Organism Group | Endpoint | Predicted Value (mg/L) | Assessment Conclusion |
| Fish | 96-hour LC50 | 1.3 | Harmful to aquatic life |
| Aquatic Invertebrates | 48-hour EC50 | 0.77 | Harmful to aquatic life |
| Green Algae | 96-hour EC50 | 0.45 | Toxic to aquatic life |
ECOSAR (Ecological Structure Activity Relationships) is a computerized predictive system that estimates the aquatic toxicity of chemicals.
Given the conflicting information on its biodegradability, the persistence of this compound in the environment is not definitively established. If it is indeed readily biodegradable as suggested by the EU Ecolabel, its persistence would be low. However, if its degradation is slow under certain environmental conditions, it could persist and potentially accumulate. One report notes that due to its high log Kow value (a measure of a chemical's potential to accumulate in the fatty tissue of organisms), a significant amount of the chemical is expected to partition to suspended sediment and dissolved organic matter in natural water, which could reduce its bioavailability to some aquatic organisms but also lead to its accumulation in sediment. Further research is needed to fully elucidate its long-term environmental fate and potential for bioaccumulation. Some sources also categorize it as a substance that may cause long-lasting harmful effects to aquatic life. stream2sea.com
Derivatives and Analogs of Butyl Salicylate in Research
Synthesis and Characterization of Substituted Salicylate (B1505791) Derivatives
Research into salicylate derivatives often involves esterification reactions to create new compounds with modified properties. For instance, the synthesis of salicylate zirconium compounds has been achieved by reacting zirconium(IV) propoxide with various substituted salicylic (B10762653) acids, such as 5-chlorosalicylic acid, 4-hydroxysalicylic acid, and 5-nitrosalicylic acid. These resulting compounds were characterized using techniques including ¹H and ¹³C NMR, FTIR, mass spectroscopy, elemental analysis, and thermogravimetric analysis researchgate.net. Similarly, novel salicylic acid-pyrrolone hybrid compounds have been synthesized through multi-step reactions involving furan-3-one compounds and aminosalicylic acids, with characterization performed using FTIR, NMR, and HRMS techniques acgpubs.org. The synthesis of new ester analogs of salicylic acid, characterized by ¹H NMR, ¹³C NMR, and HRMS spectra, has also been reported, with these compounds being evaluated for their inhibitory potential researchgate.net. These studies highlight the common use of esterification and related reactions to produce a diverse array of substituted salicylate derivatives for further investigation.
Comparative Studies with Other Salicylate Esters
Comparative studies are crucial for understanding the functional differences and potential applications of various salicylate esters.
Ethyl Salicylate and Amyl Salicylate in Genotoxicity and Toxicity Studies
While direct comparative genotoxicity and toxicity studies specifically focusing on ethyl and amyl salicylate in relation to butyl salicylate are not extensively detailed in the provided search results, research on salicylate esters in general touches upon these areas. For example, amyl salicylate has been part of broader safety assessments for fragrance ingredients, with genotoxicity evaluated using assays like the BlueScreen HC assay, where most materials were deemed not genotoxic researchgate.net. In a subchronic inhalation toxicity study, a fragrance mixture containing 4% amyl salicylate did not show test substance-related gross pathological or histopathological findings in rats cir-safety.org. Ethylhexyl salicylate, a related compound, has been noted for potential environmental toxicity and systemic absorption mdpi.com. Studies on methyl salicylate, another salicylate ester, have investigated its oral toxicity, with LD50 values determined in mice and observations of effects at various dose levels in rats and dogs cir-safety.orgtandfonline.com. These studies, while not directly comparing ethyl and amyl salicylate with this compound in toxicity, provide a context for the toxicological assessment of related compounds.
Butyloctyl Salicylate as a UV Filter Carrier and Photostabilizer
Butyloctyl salicylate has garnered significant attention for its role as a UV filter carrier and photostabilizer in sunscreen formulations atamanchemicals.comatamanchemicals.commindbodygreen.com. Research indicates that it is effective in stabilizing dibenzoylmethane (B1670423) derivative UV-A filter compounds, such as avobenzone (B1665848), thereby enhancing their effectiveness and duration of protection atamanchemicals.comgoogle.com. Butyloctyl salicylate is described as a photostabilizer that helps stabilize UV-filters and prevents their degradation atamanchemicals.comatamanchemicals.com. It is also noted for its ability to absorb UV light and transform it into heat, contributing to SPF boosting mindbodygreen.com. Studies have demonstrated that formulations containing butyloctyl salicylate retain a higher Sun Protection Factor (SPF) and UV absorbance after sun exposure compared to those with other emollients google.com. Its mechanism of action involves modifying the electronic environment of UV filter molecules, allowing them to return to their ground states more effectively, or by accepting excited state energy from UV filter molecules hallstarbeauty.com. Furthermore, butyloctyl salicylate is recognized as an excellent carrier for micronized titanium dioxide, zinc oxide, and pigments atamanchemicals.comatamanchemicals.com, and it can solubilize certain commonly used UV filters like oxybenzone (B1678072) and avobenzone atamanchemicals.com.
Hybrid Compounds and Functionalized Derivatives
Research has explored the synthesis of hybrid compounds and functionalized derivatives involving salicylic acid to create molecules with novel properties, often with potential therapeutic applications. For example, hybrid molecules combining salicylic acid with eugenol (B1671780) have been synthesized and evaluated for their potential as cancer drugs, with some showing promising results in in silico analyses for pro-apoptotic activity and enzyme inhibition japsonline.com. Similarly, resveratrol-salicylate hybrids have been designed and synthesized, with studies investigating their potential as multi-target chemopreventive agents by modulating pathways involved in inflammation and cancer mdpi.comualberta.ca. These hybrids aim to combine the biological properties of both parent compounds, potentially leading to synergistic effects.
Other functionalized derivatives include salicylate-functionalized dendrimers, where salicylate chelators have been coupled to dendrimer surfaces. These compounds have been synthesized and characterized, with metal-binding studies investigating their potential as metal sequestering agents nih.gov. Furthermore, novel salicylate derivatives of naproxen (B1676952) have been synthesized with the aim of exploring their potential as dual-targeted inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism relevant to cancer and inflammation scirp.org. These studies demonstrate a broad interest in creating hybrid and functionalized salicylate structures for diverse research applications, ranging from materials science to medicinal chemistry.
Compound List:
this compound
Ethyl salicylate
Amyl salicylate
Butyloctyl Salicylate
Salicylic acid
5-chlorosalicylic acid
4-hydroxysalicylic acid
5-nitrosalicylic acid
Salicylic acid-pyrrolone hybrid compounds
Methyl salicylate
Ethylhexyl salicylate
Amyl Salicylate
Hexyl Salicylate
Isotridecyl Salicylate
Trolamine salicylate
2-ethylhexyl salicylate
Ethylhexyl triazone
2-carboxyphenyl salicylate
Tranexamic acid salicylate
Resveratrol
Naproxen
Salicylamide
Diflunisal
Octisalate
Homosalate
Avobenzone
Octocrylene
Ethylhexyl methoxycinnamate
Butyl methoxydibenzoylmethane
Bis-ethylhexyloxyphenol methoxyphenyl triazine
Diethylhexyl syringylidene malonate
Benzotriazolyl dodecyl p-cresol (B1678582)
Ethylhexyl methoxycrylene
Polysilicone – 15
Diethylhexyl 2,6-naphthalate
C12-15 alkyl benzoate (B1203000)
SunSpheres™
Zinc oxide
Titanium dioxide
Oxybenzone
Salicylic acid zirconium compounds
Salicylate-functionalized dendrimers
Poly(vinyl alcohol)-salicylic acid conjugates
Salicylate-based poly(anhydride esters)
Quinidine salicylate
Salicylamide derivatives
Eugenol
Salicylsalicylic acid
Thiolsalicylic acid
5-chloro-N-(3-chlorophenyl)-2-hydroxybenzamide
L-phenylalanine-N-carboxyanhydride
Salicylaldehyde
O-vanillin
Vanillin
Furfural
Benzaldehyde
9-formylanthracene
(E)-cinnamaldehyde
Bismuth(III) salicylate complexes
Bismuth(III) pyrazoline complexes
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of Butyl salicylate (B1505791) involves the direct esterification of salicylic (B10762653) acid with n-butanol, a reaction historically catalyzed by strong mineral acids like sulfuric acid. researchgate.net While effective, this method poses challenges related to equipment corrosion, environmental pollution from waste, and potential degradation of the reactants. researchgate.net Consequently, a significant area of emerging research is the development of greener, more efficient, and reusable catalytic systems.
Recent advancements have focused on milder and more environmentally benign catalysts. Boric acid, for instance, has been identified as an inexpensive, mild, and effective Lewis acid catalyst for this esterification, leading to high product yields and purity without the harsh conditions associated with sulfuric acid. researchgate.netgoogle.com This approach reduces production costs and environmental impact. researchgate.net
Another promising frontier is the use of advanced catalytic methodologies such as phase-transfer catalysis. Research has demonstrated that a dual-site phase-transfer catalyst, when combined with an ionic liquid under ultrasound irradiation, can significantly enhance the reaction rate and yield of Butyl salicylate, reaching up to 95.4% yield in a significantly shorter time frame. researchgate.net Furthermore, Brønsted acidic ionic liquids have been successfully employed as both catalysts and recyclable solvents for salicylate synthesis, offering high yields (76%-96%) and the advantage of easy recovery and reuse of the catalyst system. researchgate.net
These novel approaches represent a paradigm shift towards sustainable chemical manufacturing, aligning with the principles of green chemistry.
| Catalyst System | Key Advantages | Reported Yield | Reference |
| Boric Acid | Inexpensive, mild, environmentally benign, high purity product | 90% - 95% | researchgate.netgoogle.com |
| Dual-Site Phase-Transfer Catalyst with Ionic Liquid | High reaction rate, high yield, ultrasound-assisted | 95.4% | researchgate.net |
| Brønsted Acidic Ionic Liquids | Good catalytic activity, recyclable catalyst and solvent | 76% - 96% | researchgate.net |
Deeper Elucidation of Biological Mechanisms and Therapeutic Potentials
The biological activities of salicylate derivatives are a fertile ground for ongoing research, extending beyond the well-known properties of the parent compound, salicylic acid. Studies indicate that this compound and related structures possess antimicrobial and anti-inflammatory properties. Emerging research also points towards a potential role for salicylate derivatives in oncology, with some studies suggesting they can inhibit the proliferation of cancer cell lines. atamankimya.com
A key area of future investigation is the precise molecular mechanism underpinning these effects. For example, the derivative 4-tert-butylphenyl salicylate (4-TBPS) has been shown to exert potent anti-inflammatory effects in macrophage models. nih.govresearchgate.net Detailed studies have revealed that its mechanism involves the downregulation of the NF-κB (nuclear factor-κB) pathway. nih.govresearchgate.net 4-TBPS was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This targeted action on a critical inflammatory signaling pathway highlights the therapeutic potential of specifically designed salicylate compounds for inflammatory disorders. nih.gov
Future research will likely focus on:
Synthesizing novel salicylate derivatives to enhance potency and selectivity against specific biological targets. nih.gov
Investigating the mechanisms behind the observed antimicrobial and anticancer activities. atamankimya.com
Exploring the structure-activity relationships to design compounds with improved therapeutic profiles. nih.gov
Advanced Materials Development with this compound Components
The unique chemical properties of this compound and its derivatives make them valuable components in the development of advanced materials. In polymer chemistry, this compound has been explored as a plasticizer and modifier. A significant area of research involves the use of salicylate-bearing metal complexes as catalysts in polymerization reactions. Zirconium complexes containing salicylate ligands have proven to be effective single-site catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. mdpi.com This process yields polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications in the biomedical field. The structure of the salicylate ligand and the alkoxy groups attached to the zirconium center influence the molecular weight of the resulting polymer. mdpi.com
In the realm of cosmetics and personal care, the related compound Butyloctyl salicylate is a key ingredient in advanced sunscreen formulations. atamankimya.comatamankimya.com It functions as an effective solvent for UV filters like avobenzone (B1665848) and oxybenzone (B1678072), enhances the spreadability and feel of products, and acts as a photostabilizer, preventing the degradation of other UV-absorbing molecules. atamankimya.comatamanchemicals.com It also serves as an excellent carrier and dispersant for mineral sunscreens that use titanium dioxide and zinc oxide. atamankimya.comatamanchemicals.com
Future research in this domain is expected to explore:
The synthesis of novel polymers using salicylate-based catalysts to control polymer architecture and properties. mdpi.com
The development of new poly(anhydride-esters) derived from salicylic acid for applications such as controlled drug delivery.
The incorporation of this compound derivatives into other functional materials where properties like UV absorption and plasticization are desired.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is becoming indispensable for accelerating research and development related to this compound. Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, guiding experimental work and providing deep molecular-level insights.
Density Functional Theory (DFT) has been employed to investigate the equilibrium geometries and noncovalent interactions within salicylate-based ionic liquids, such as 1-butyl-3-methylimidazolium salicylate. researchgate.net Such studies help in understanding the charge distribution and reactivity of these novel solvent and catalyst systems. researchgate.net
For elucidating biological activity, molecular docking and dynamics simulations are used to model the interaction of salicylate derivatives with protein targets. This approach provides crucial information on binding affinities and the specific interactions that govern biological effects, guiding the design of more potent therapeutic agents. For instance, a combined computational and crystallographic study on salicylic acid decarboxylase successfully elucidated the enzyme's reaction mechanism, demonstrating the power of integrating these methods. mdpi.com
Quantitative structure-activity relationship (QSAR) analysis represents another computational tool used to correlate the chemical structure of salicylate esters with their biological or physical properties, aiding in the prediction of characteristics for newly designed molecules. cir-safety.org The integration of these computational predictions with experimental data from techniques like NMR and IR spectroscopy, kinetic studies, and biological assays creates a robust framework for advancing the science of this compound. mdpi.com
| Methodology | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Catalysis, Ionic Liquids | Equilibrium geometries, ion-pair binding energies, charge distribution, reactivity. researchgate.net |
| Molecular Docking & Dynamics | Drug Discovery | Prediction of binding modes and affinities with biological targets (e.g., enzymes). |
| QSAR Analysis | Predictive Chemistry | Correlation of chemical structure with biological activity or physical properties. cir-safety.org |
| Combined QM/MM & Crystallography | Enzymology | Detailed elucidation of reaction mechanisms at the atomic level. mdpi.com |
Q & A
Q. How to reconcile conflicting computational predictions about this compound’s electronic properties?
- Methodological Answer : Compare DFT methods (e.g., B3LYP vs. M06-2X) with experimental UV-Vis spectra. Solvent effects (PCM models) must be included; discrepancies often arise from implicit vs. explicit solvent modeling .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
